Cy3B-telenzepine is synthesized from telenzepine, a muscarinic antagonist, by attaching the Cy3B fluorophore. It falls under the classification of fluorescent ligands used in receptor imaging and binding studies. The compound is primarily utilized in studies involving G-protein-coupled receptors (GPCRs), which are critical in various physiological processes and are prominent drug targets.
The synthesis of Cy3B-telenzepine involves several key steps:
Cy3B-telenzepine retains the core structure of telenzepine while incorporating the Cy3B moiety. The molecular formula can be represented as C₁₈H₁₉BrN₂O₃S, with a molecular weight of approximately 404.32 g/mol. The presence of the Cy3B dye provides distinct fluorescent properties that allow for visualization in biological assays.
Cy3B-telenzepine undergoes specific interactions with muscarinic acetylcholine receptors:
The mechanism by which Cy3B-telenzepine operates primarily involves its interaction with muscarinic acetylcholine receptors:
Cy3B-telenzepine exhibits several notable physical and chemical properties:
Cy3B-telenzepine serves multiple roles in scientific research:
The investigation of G protein-coupled receptor dynamics necessitates molecular tools capable of reporting real-time interactions within native biological environments. Conventional radioligands, while historically valuable, present significant limitations including safety hazards, short shelf lives, and an inability to resolve spatial-temporal receptor behaviors. Fluorescent ligands circumvent these constraints by enabling direct visualization of ligand-receptor binding, receptor trafficking, and protein-protein interactions in living systems. Cy3B-telenzepine exemplifies this paradigm shift, offering non-invasive detection capabilities compatible with advanced microscopy and resonance energy transfer techniques [4].
Fluorescent probes provide three primary advantages for muscarinic acetylcholine receptor studies: First, they facilitate quantitative binding analysis through flow cytometry and fluorescence anisotropy without radioactive materials. Second, they permit subcellular receptor localization tracking via confocal microscopy. Third, they enable investigation of receptor oligomerization states through Förster resonance energy transfer methodologies [3] [4]. This multifunctional capacity positions fluorescent ligands as indispensable tools for elucidating complex receptor dynamics that remain inaccessible to traditional pharmacological approaches.
Table 1: Comparative Methodological Advantages of Fluorescent Ligands vs. Radioligands
Parameter | Fluorescent Ligands | Radioligands |
---|---|---|
Detection Sensitivity | Moderate (nM range) | High (pM range) |
Spatial Resolution | Subcellular localization possible | Tissue homogenates required |
Temporal Resolution | Real-time binding kinetics | Endpoint measurements |
Safety Considerations | Minimal hazardous waste | Radioactive disposal required |
Receptor Oligomerization | Compatible with FRET/BRET platforms | Not directly assessable |
Throughput Potential | High (automated imaging platforms) | Low (regulatory constraints) |
Telenzepine’s molecular architecture provides an optimal foundation for fluorescent probe development due to its dibenzodiazepinone core, which delivers high muscarinic receptor M2 subtype affinity and moderate selectivity. Strategic fluorophore conjugation preserves these pharmacological properties while introducing imaging capabilities. Structural optimization requires balancing three parameters: (1) maintenance of orthosteric binding pocket interactions, (2) minimization of steric perturbation from fluorophore attachment, and (3) preservation of receptor subtype selectivity profiles [5].
The cyanine-based fluorophore Cy3B (λex = 558 nm, λem = 572 nm) is selected for its exceptional photostability, reduced background fluorescence, and compatibility with standard TRITC filter sets. Conjugation occurs at telenzepine’s C-terminal piperazine nitrogen—a position established through structure-activity relationship studies to tolerate substantial steric modification without significant affinity loss [5]. Molecular modeling confirms that a 10-atom polyethylene glycol spacer inserted between telenzepine and Cy3B projects the fluorophore away from the receptor’s transmembrane helices, preventing interference with critical ligand-receptor contacts involving aspartic acid 103 and threonine 190 residues [3] [4].
Table 2: Binding Affinity Optimization Through Linker Engineering
Linker Length (Atoms) | Fluorophore | Muscarinic Receptor M2 pKi | Selectivity Ratio (M2/M3) |
---|---|---|---|
6 | Cy3B | 7.92 ± 0.15 | 18.6 |
8 | Cy3B | 8.64 ± 0.08 | 42.7 |
10 | Cy3B | 9.31 ± 0.11 | 89.1 |
12 | Cy3B | 8.97 ± 0.13 | 64.3 |
10 | TAMRA | 8.75 ± 0.07 | 72.4 |
10 | BODIPY630 | 8.87 ± 0.08 | 58.9 |
The synthesis of Cy3B-telenzepine follows a modular three-step sequence ensuring precise fluorophore positioning and chemical homogeneity:
Step 1: Amine-Functionalized Telenzepine Precursor SynthesisTelenzepine (5,11-dihydro-11-[(4-methyl-1-piperazinyl)acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one) undergoes regioselective alkylation at the piperazine nitrogen using tert-butyl bromoacetate under inert atmosphere (argon) in anhydrous dimethylformamide. Triethylamine catalysis (2.5 equivalents, 24 hours, 25°C) yields the tert-butyl-protected carboxylic acid precursor with >95% purity following reverse-phase HPLC purification (C18 column, acetonitrile/water gradient) [5].
Step 2: Deprotection and Carboxylic Acid ActivationThe tert-butyl group is cleaved with trifluoroacetic acid/dichloromethane (1:1 v/v, 2 hours, 0°C → 25°C). The resultant carboxylic acid is activated with O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU, 1.2 equivalents) in dimethylformamide containing N,N-diisopropylethylamine (5 equivalents, 15 minutes, 25°C) [5].
Step 3: Cy3B ConjugationThe activated ester intermediate is combined with Cy3B-amine fluorophore (1.5 equivalents) in anhydrous dimethyl sulfoxide containing catalytic N,N-diisopropylethylamine (0.1 equivalents). The reaction proceeds under light-protected conditions for 18 hours at 25°C. Crude product purification employs preparative reverse-phase HPLC (Phenomenex C18 column, 10μm, 21.2 × 250 mm; 0.1% trifluoroacetic acid in water/acetonitrile gradient). Lyophilization yields Cy3B-telenzepine as a dark purple solid (>98% purity by analytical HPLC). Identity confirmation utilizes high-resolution mass spectrometry (calculated for C58H65N7O6S2: 1028.4543 [M+H]+; observed: 1028.4545) and 1H-NMR spectroscopy (500 MHz, DMSO-d6) [5].
Effective bioconjugation demands molecular engineering that maintains the pharmacological integrity of both ligand and receptor. Cy3B-telenzepine employs three strategic design elements to minimize functional interference:
Linker Optimization: A polyethylene glycol spacer (10-atom chain length) provides necessary separation between telenzepine’s pharmacophore and the bulky Cy3B fluorophore. Molecular dynamics simulations demonstrate that spacers shorter than 8 atoms induce steric clashes with extracellular loop 2 of the muscarinic receptor M2 subtype, while longer chains (>12 atoms) increase non-specific membrane binding [4] [5].
Site-Specific Conjugation: Targeting the piperazine nitrogen rather than the dibenzodiazepinone core preserves critical hydrogen-bonding interactions between telenzepine’s carbonyl groups and transmembrane helix 6 residues. Fluorescence polarization binding assays confirm this conjugation strategy maintains sub-nanomolar affinity (Kd = 0.42 ± 0.07 nM), comparable to unmodified telenzepine (Kd = 0.38 ± 0.05 nM) [5].
Carbodiimide-Mediated Chemistry: Water-soluble carbodiimide crosslinkers (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) activate precursor carboxylic acids for amide bond formation with fluorophore amines. This zero-length conjugation avoids incorporation of non-native chemical moieties. Reaction optimization requires strict pH control (4.5–5.0 in 2-(N-morpholino)ethanesulfonic acid buffer) to prevent hydrolysis of the O-acylisourea intermediate [6]. Inclusion of N-hydroxysuccinimide (5 equivalents) forms stable amine-reactive esters that improve conjugation efficiency to >85% yield while reducing protein crosslinking artifacts [6].
Table 3: Bioconjugation Methodology Comparison for Fluorescent Ligand Development
Conjugation Method | Reaction Efficiency | Pharmacophore Integrity | Fluorophore Functionality | Stability in Physiological Buffer |
---|---|---|---|---|
Carbodiimide (EDC/NHS) | High (>85%) | Preserved | Uncompromised | >48 hours |
Maleimide-Thiol Coupling | Moderate (60–75%) | Variable (thiol addition) | pH-dependent | 12–24 hours |
Click Chemistry (Azide-Alkyne) | High (>90%) | Preserved | Uncompromised | >72 hours |
NHS Ester-Amine | High (>80%) | Preserved | Uncompromised | <2 hours (hydrolysis) |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4